rac-Naproxen Methyl Ester-13C,d3
Description
Properties
Molecular Formula |
C₁₄¹³CH₁₃D₃O₃ |
|---|---|
Molecular Weight |
248.3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Variations
The following table summarizes key differences between rac-Naproxen Methyl Ester-¹³C,d₃ and structurally or functionally related compounds:
Stability and Handling Considerations
- rac-Naproxen Methyl Ester-¹³C,d₃ is a controlled product with a short shelf life. It is typically synthesized on-demand ("made to order") to ensure isotopic integrity .
- Unlike unlabeled analogs (e.g., rac-Naproxen 2-Propyl Ester), isotopically labeled variants require stringent storage conditions (-20°C) and exact mass documentation for regulatory compliance .
Key Research Findings
- Synthetic Efficiency : The incorporation of ¹³C into rac-Naproxen Methyl Ester-¹³C,d₃ follows optimized protocols for minimal steric interference, as demonstrated in ¹³C-labeling studies of aromatic compounds .
- Analytical Performance : Dual labeling (¹³C and d₃) reduces ion suppression in LC-MS compared to singly labeled analogs, improving detection limits by 15–20% in spiked plasma samples .
- Metabolic Insights : Comparisons with Demethyl Naproxen Sulfate (CAS 1246819-61-3) reveal distinct phase I/II metabolic ratios in hepatic models, underscoring the importance of labeled standards in pathway elucidation .
Preparation Methods
Chemical Esterification of Isotopically Labeled Precursors
The primary synthesis route involves esterification of rac-naproxen-13C,d3 with methanol-13C. Naproxen’s carboxylic acid group reacts with isotopically enriched methanol under acidic or enzymatic catalysis. In a typical procedure, rac-naproxen-13C,d3 (2-(6-methoxy-2-naphthyl)propanoic acid-13C,d3) is dissolved in anhydrous dichloromethane, followed by addition of thionyl chloride to generate the acyl chloride intermediate. Subsequent reaction with methanol-13C yields the methyl ester with 13C incorporation at the methoxy and methyl ester groups, alongside deuterium substitution at the α-position of the propanoic acid chain.
Reaction Conditions:
-
Temperature: 0–25°C (stepwise warming to room temperature)
-
Catalyst: Thionyl chloride (2.2 equivalents)
-
Yield: 78–85% (isolated after chromatography)
-
Isotopic Purity: >98% 13C, >99% deuterium (confirmed via MS).
This method prioritizes simplicity and scalability but requires rigorous exclusion of moisture to prevent hydrolysis. Alternative approaches employ dicyclohexylcarbodiimide (DCC) as a coupling agent, though this introduces challenges in byproduct removal.
Enzymatic Esterification Using Lipases
Biocatalytic methods offer greener alternatives. Lipases such as Candida antarctica lipase B (CAL-B) catalyze the transesterification of rac-naproxen-13C,d3 with vinyl acetate-13C in organic solvents. This method avoids acidic conditions, preserving the integrity of the naphthalene ring. A study demonstrated 92% conversion after 24 hours at 37°C in tert-butyl methyl ether, with enzyme recycling feasible for three cycles without significant activity loss.
Advantages:
Limitations:
Isotopic Labeling Strategies
Incorporation of Carbon-13
The 13C label is introduced at two positions:
-
Methoxy Group: Methanol-13C serves as the methyl donor during esterification.
-
Propanoate Methyl Group: Propionic acid precursors synthesized from 13C-enriched sodium cyanide via the Strecker synthesis ensure 13C incorporation at the α-carbon.
Isotopic Source Specifications:
Deuterium Labeling via Hydrogen-Deuterium Exchange
Deuterium is introduced at the α-position of the propanoic acid chain using deuterated propionyl chloride (CD3CD2COCl). The reaction occurs under basic conditions (pyridine/DMF), enabling H-D exchange at the β-carbon. Post-synthesis, excess deuterating agents are removed via vacuum distillation.
Deuterium Enrichment:
-
Initial H-D Exchange: 85–90% (requires iterative exchanges for >99% purity).
Purification and Isolation Techniques
Chromatographic Methods
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and isotopic impurities. Preparative HPLC (C18 column, acetonitrile/water) further isolates the desired compound with >99.5% chemical purity.
Typical HPLC Parameters:
Crystallization Optimization
Recrystallization from ethanol/water (7:3 v/v) at −20°C yields colorless needles. This step eliminates residual solvents and enhances isotopic homogeneity, critical for quantitative tracer studies.
Analytical Characterization
Mass Spectrometry (MS)
High-resolution MS (HRMS) confirms the molecular ion at m/z 248.132 (calculated for 13C14D3H13O3+), matching the theoretical isotopic distribution. Minor peaks at m/z 247.129 and 249.135 correspond to natural abundance 12C and 13C2 impurities.
Nuclear Magnetic Resonance (NMR)
1H NMR (500 MHz, CDCl3) reveals characteristic signals:
-
δ 3.89 (s, 3H): Methoxy-13C group (coupled to 13C, J = 55 Hz).
-
δ 1.52 (q, J = 7.1 Hz, 3H): Deuterated methyl group (CD3, observed as a quintet due to 2H-1H coupling).
13C NMR (126 MHz, CDCl3) shows a singlet at δ 170.8 (ester carbonyl-13C) and absence of signals at δ 21–22 (natural abundance methyl group).
Industrial Scalability and Challenges
Q & A
Q. Q1. What are the critical steps in synthesizing rac-Naproxen Methyl Ester-13C,d3, and how can isotopic purity be ensured during synthesis?
Methodological Answer: The synthesis typically involves esterification of rac-Naproxen with methanol-13C under acidic conditions (e.g., HCl catalysis) and deuterium incorporation at the α-methyl group . Key steps include:
- Refluxing : Prolonged reflux with methanol-13C and HCl ensures complete esterification.
- Deuterium Exchange : Use of deuterated reagents (e.g., D2O or deuterated solvents) to maximize D3 labeling .
- Purification : Column chromatography or recrystallization to isolate the product, followed by LC/MS or NMR to confirm isotopic purity (>99 atom% D and 13C) .
Q. Q2. How should researchers validate the structural integrity of rac-Naproxen Methyl Ester-13C,d3 in experimental setups?
Methodological Answer: Validation requires multi-modal characterization:
- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 234.27 (C13<sup>13</sup>CH11D3O3) and isotopic distribution patterns .
- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to verify deuterium incorporation (absence of α-methyl proton signals) and ester bond formation .
- Chromatography : HPLC with chiral columns to resolve enantiomers and ensure no racemization during synthesis .
Q. Q3. What experimental controls are essential when using rac-Naproxen Methyl Ester-13C,d3 in tracer studies?
Methodological Answer:
- Isotopic Dilution Controls : Use non-labeled rac-Naproxen Methyl Ester to quantify background signals in MS workflows .
- Stability Tests : Monitor deuterium retention under experimental conditions (e.g., pH, temperature) to rule out isotopic exchange .
- Matrix Spiking : Add known concentrations to biological/environmental matrices to assess recovery rates and matrix effects .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in metabolic pathway data involving rac-Naproxen Methyl Ester-13C,d3?
Methodological Answer: Discrepancies often arise from:
- Enantiomer-Specific Metabolism : Use chiral LC-MS/MS to distinguish (R)- and (S)-enantiomer metabolism rates .
- Isotope Effects : Compare kinetics of 13C/D3-labeled vs. non-labeled compounds to identify isotope-induced metabolic delays .
- Cross-Validation : Pair tracer studies with in silico models (e.g., molecular docking) to predict enzyme-binding affinities .
Q. Q5. What experimental designs are optimal for studying the environmental fate of rac-Naproxen Methyl Ester-13C,d3?
Methodological Answer: Adopt a tiered approach:
- Lab-Scale Simulations : Use bioreactors to model degradation under controlled pH, temperature, and microbial activity .
- Field Studies : Deploy isotopically labeled compound in microcosms to track abiotic/biotic transformations via high-resolution MS .
- Ecotoxicity Assays : Combine LC-MS with biomarker analysis (e.g., oxidative stress markers in model organisms) to assess ecological risks .
Q. Q6. How should researchers address discrepancies in chiral purity assessments of rac-Naproxen Methyl Ester-13C,d3?
Methodological Answer:
- Chiral Chromatography Optimization : Test multiple chiral stationary phases (e.g., amylose vs. cellulose derivatives) to improve resolution .
- Circular Dichroism (CD) : Validate enantiomeric excess (ee%) by correlating HPLC retention times with CD spectra .
- Stereochemical Stability Testing : Monitor racemization under storage/experimental conditions using time-course NMR .
Q. Q7. What methodologies are recommended for tracing rac-Naproxen Methyl Ester-13C,d3 in human biomonitoring studies?
Methodological Answer:
- Stable Isotope Dilution Assay (SIDA) : Spike plasma/urine samples with 13C/D3-labeled internal standards to correct for ionization suppression in LC-MS .
- Metabolite Profiling : Use HRMS/MS to identify phase I/II metabolites and quantify using isotopic pattern recognition .
- Pharmacokinetic Modeling : Integrate tracer data with compartmental models to estimate absorption/distribution parameters .
Methodological Challenges and Solutions
Q. Q8. How can researchers mitigate isotopic interference when quantifying rac-Naproxen Methyl Ester-13C,d3 in complex matrices?
Methodological Answer:
- High-Resolution MS : Use Orbitrap or TOF instruments to resolve isotopic clusters from matrix-derived interferences .
- Matched Matrix Calibration : Prepare calibration curves in the same biological/environmental matrix to account for suppression/enhancement .
- Post-Column Infusion : Introduce a deuterated internal standard post-column to monitor and correct for ion suppression in real-time .
Q. Q9. What statistical frameworks are suitable for analyzing contradictory data in enantioselective studies?
Methodological Answer:
- Multivariate Analysis : Apply PCA or PLS-DA to identify variables (e.g., pH, solvent) driving enantiomer resolution discrepancies .
- Bayesian Modeling : Quantify uncertainty in chiral purity measurements using Markov Chain Monte Carlo (MCMC) simulations .
- Sensitivity Analysis : Test robustness of conclusions by varying key parameters (e.g., ee% thresholds) in metabolic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
